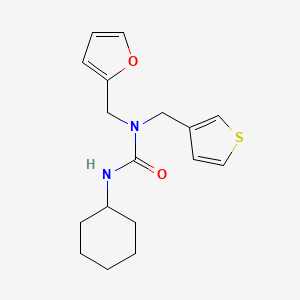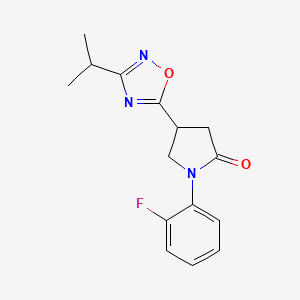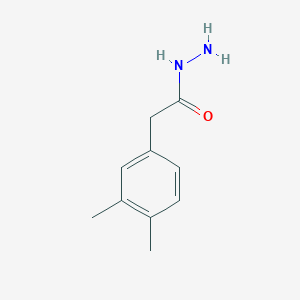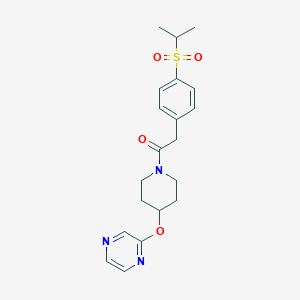
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a quinoxaline ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Molecular Structure Analysis
The compound’s structure is likely characterized by NMR spectroscopy, as is common for compounds containing 1,2,4-triazole rings . The presence of the carbonyl group could be confirmed by IR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and quinoxaline rings. For instance, 1,2,3-triazoles can undergo reactions at the N1 and N2 positions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the 1,2,3-triazole, azetidine, and quinoxaline rings. For instance, 1,2,3-triazoles are generally stable and can form hydrogen bonds .Applications De Recherche Scientifique
Quinoxalin-2-carboxamides as Serotonin Type-3 Receptor Antagonists
A study by Mahesh et al. (2011) explored the synthesis of quinoxalin-2-carboxamides designed to act as serotonin type-3 (5-HT3) receptor antagonists. This research aimed to meet the pharmacophoric requirements for antagonizing the 5-HT3 receptor, potentially offering therapeutic avenues for conditions influenced by this receptor's activity. The most potent compound identified in this series was (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrating significant 5-HT3 receptor antagonism in preclinical models (Mahesh et al., 2011).
Synthesis and Evaluation of Anticonvulsant Agents
Alswah et al. (2013) synthesized novel quinoxaline derivatives from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, investigating their potential anticonvulsant properties. Two compounds exhibited notable anticonvulsant activities in a preclinical model, underscoring the therapeutic potential of such derivatives for epilepsy treatment (Alswah et al., 2013).
Monoamine Oxidase Inhibitors for Neurological Disorders
Khattab et al. (2010) explored the synthesis of a series of quinoxaline derivatives as monoamine oxidase (MAO) inhibitors, identifying compounds with competitive inhibition profiles and MAO-A selectivity. These findings highlight the potential of quinoxaline derivatives in treating neurological disorders where MAO inhibition is beneficial (Khattab et al., 2010).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
Research by Holla et al. (2005) into the synthesis of substituted 1,2,3-triazoles demonstrated antimicrobial activity, suggesting the therapeutic potential of these compounds in combating bacterial infections. This study emphasizes the versatility of triazole derivatives, including those structurally related to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, in developing new antimicrobials (Holla et al., 2005).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to interact with its targets through hydrogen bonding, which is crucial for its biological activity .
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability .
Result of Action
1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of compounds containing the 1,2,3-triazole ring can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-6-5-16-18-20)13-7-15-11-3-1-2-4-12(11)17-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPZMSDNNTRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2921411.png)


![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2921420.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2921421.png)
![2-Butyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2921425.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)

![3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2921430.png)
